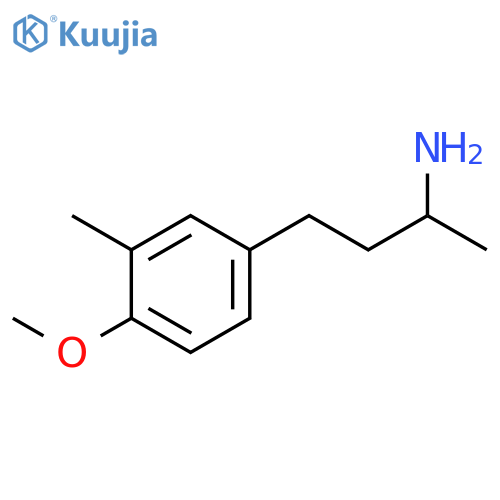Cas no 1017210-14-8 (4-(4-methoxy-3-methylphenyl)butan-2-amine)

1017210-14-8 structure
商品名:4-(4-methoxy-3-methylphenyl)butan-2-amine
4-(4-methoxy-3-methylphenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(4-methoxy-3-methylphenyl)butan-2-amine
- Benzenepropanamine, 4-methoxy-α,3-dimethyl-
- AKOS006313945
- 1017210-14-8
- EN300-1850205
-
- インチ: 1S/C12H19NO/c1-9-8-11(5-4-10(2)13)6-7-12(9)14-3/h6-8,10H,4-5,13H2,1-3H3
- InChIKey: RMYWJGDJJXYUTA-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(C)N)=CC=C(OC)C(C)=C1
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 0.968±0.06 g/cm3(Predicted)
- ふってん: 289.7±28.0 °C(Predicted)
- 酸性度係数(pKa): 10.67±0.35(Predicted)
4-(4-methoxy-3-methylphenyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850205-0.05g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1850205-0.1g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1850205-10.0g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 10g |
$4914.0 | 2023-06-02 | ||
| Enamine | EN300-1850205-0.5g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1850205-1.0g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 1g |
$1142.0 | 2023-06-02 | ||
| Enamine | EN300-1850205-2.5g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1850205-5g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1850205-10g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1850205-5.0g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 5g |
$3313.0 | 2023-06-02 | ||
| Enamine | EN300-1850205-0.25g |
4-(4-methoxy-3-methylphenyl)butan-2-amine |
1017210-14-8 | 0.25g |
$642.0 | 2023-09-19 |
4-(4-methoxy-3-methylphenyl)butan-2-amine 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1017210-14-8 (4-(4-methoxy-3-methylphenyl)butan-2-amine) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
